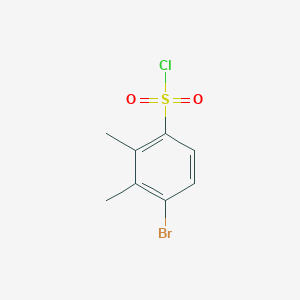

4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride

Description

4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride is a brominated aromatic sulfonyl chloride with methyl substituents at the 2- and 3-positions of the benzene ring. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, widely used to prepare sulfonamides, sulfonate esters, and other derivatives via nucleophilic substitution. The bromine atom at the 4-position introduces steric and electronic effects, while the methyl groups enhance lipophilicity and modulate electronic properties. This compound’s unique substitution pattern distinguishes it from other brominated sulfonyl chlorides, which often feature halogens (Cl, F) or nitro groups in adjacent positions.

Properties

IUPAC Name |

4-bromo-2,3-dimethylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2S/c1-5-6(2)8(13(10,11)12)4-3-7(5)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAKQMPZWFIBMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride typically involves the sulfonylation of 4-bromo-2,3-dimethylbenzene. The process can be carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to optimize yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols.

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Reaction Conditions: Typically carried out in organic solvents such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) under an inert atmosphere.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

Organic Synthesis

Reactivity and Mechanism

The sulfonyl chloride group in 4-bromo-2,3-dimethylbenzene-1-sulfonylchloride is highly electrophilic, allowing it to readily participate in nucleophilic substitution reactions. This feature makes it an essential reagent in organic synthesis.

Key Reactions

-

Substitution Reactions : The compound can react with nucleophiles such as amines, alcohols, and thiols to form various derivatives:

- Sulfonamides : Formed by reaction with amines.

- Sulfonate Esters : Formed by reaction with alcohols.

- Sulfonothioates : Formed by reaction with thiols.

- Reduction Reactions : It can be reduced to sulfonyl hydrides using reducing agents like lithium aluminum hydride (LiAlH4) .

Pharmaceutical Research

This compound plays a significant role in the synthesis of sulfonamide-based drugs and other bioactive compounds. Its ability to form sulfonamides is particularly valuable in medicinal chemistry.

Case Study: Synthesis of Antimicrobial Agents

A notable application is in the development of antimicrobial agents where sulfonamide derivatives have shown effectiveness against bacterial infections. The reactivity of the sulfonyl chloride allows for the introduction of various functional groups that enhance pharmacological properties .

Material Science

In material science, this compound is used to prepare sulfonated polymers and advanced materials. The sulfonyl chloride group facilitates the incorporation of sulfonic acid functionalities into polymer chains, leading to materials with improved properties such as conductivity and thermal stability.

Applications in Polymer Chemistry

- Conductive Polymers : The introduction of sulfonic acid groups can enhance ionic conductivity, making these materials suitable for applications in batteries and fuel cells.

- Membrane Technology : Sulfonated polymers are employed in membrane technologies for water purification and fuel cells due to their selective permeability .

Data Table: Comparison of Reaction Products

| Reaction Type | Nucleophile | Product Type | Example Application |

|---|---|---|---|

| Substitution | Amines | Sulfonamides | Antimicrobial agents |

| Substitution | Alcohols | Sulfonate Esters | Solvent systems |

| Substitution | Thiols | Sulfonothioates | Chemical intermediates |

| Reduction | LiAlH4 | Sulfonyl Hydrides | Reducing agents in organic synthesis |

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride involves the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. The bromine atom and methyl groups on the benzene ring can influence the reactivity and selectivity of these reactions .

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

Key Observations :

Physicochemical Properties

Notes:

- Stability and solubility are influenced by substituents. Methyl groups may enhance stability against hydrolysis compared to halogens due to reduced electrophilicity at the sulfur center.

- Chlorinated derivatives are more prone to hydrolysis than fluorinated ones due to Cl’s lower electronegativity .

Biological Activity

4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride, also known as a sulfonyl chloride derivative, is a compound that exhibits significant biological activity due to its electrophilic nature and ability to modify biomolecules. This article explores the compound's mechanisms of action, applications in biological research, and its role in drug development.

This compound is characterized by the presence of both bromine and sulfonyl chloride groups. These functional groups contribute to its reactivity and influence its interactions with various biological molecules.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₈BrClO₂S |

| Molecular Weight | 273.58 g/mol |

| Appearance | Yellow oil |

| Reactivity | Electrophilic substitution reactions |

The primary mechanism of action for this compound involves electrophilic aromatic substitution (EAS). The sulfonyl chloride group acts as an electrophile, allowing the compound to react with nucleophiles such as amines and alcohols.

Steps in the Mechanism:

- Electrophilic Attack : The π electrons of the benzene ring attack the electrophilic sulfur atom in the sulfonyl chloride group, forming a sigma complex.

- Deprotonation : A proton is removed from the sigma complex, resulting in a substituted benzene ring.

This mechanism allows for the formation of various derivatives, including sulfonamides and sulfonate esters, which are biologically relevant compounds.

Biological Applications

This compound has diverse applications in biological research and drug development:

- Modification of Biomolecules : The compound is used to introduce sulfonyl groups into proteins and peptides, enhancing their stability and activity.

- Drug Development : It plays a crucial role in synthesizing sulfonamide-based drugs, which exhibit antibacterial and antifungal properties. These drugs target specific biochemical pathways sensitive to sulfonamides.

- Research Tool : Its ability to react with various nucleophiles makes it a valuable reagent for exploring biochemical interactions and pathways.

Case Study 1: Synthesis of Sulfonamide Antibiotics

In a study focusing on antibiotic development, researchers utilized this compound to synthesize novel sulfonamide derivatives. The synthesized compounds demonstrated significant antibacterial activity against resistant strains of bacteria.

Case Study 2: Modification of Peptides

Another study highlighted the use of this compound for modifying peptide sequences to enhance their therapeutic efficacy. The introduction of sulfonyl groups improved the peptides' binding affinity to target receptors.

Research Findings

Recent research has shown that the biological activity of this compound is closely linked to its structural features:

- The bromine atom enhances electrophilicity, facilitating reactions with biomolecules.

- Methyl groups at positions 2 and 3 provide steric hindrance that influences reactivity patterns.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride, and how can purity be optimized?

- Synthesis : The compound is typically synthesized via sulfonation of 4-bromo-2,3-dimethylbenzene using chlorosulfonic acid under anhydrous conditions, followed by purification via recrystallization or column chromatography .

- Purity Optimization : Monitor reaction progress using thin-layer chromatography (TLC). Post-synthesis, recrystallize in non-polar solvents (e.g., hexane) to remove unreacted starting materials. Purity (>95%) can be confirmed via HPLC or GC-MS .

Q. How should this compound be stored to ensure stability?

- Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis. Desiccants (e.g., silica gel) must be used to avoid moisture exposure, as sulfonyl chlorides readily hydrolyze to sulfonic acids .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Confirm substitution patterns (e.g., methyl, bromo groups) and aromatic proton splitting.

- FT-IR : Identify sulfonyl chloride (S=O stretching at ~1370 cm⁻¹ and 1180 cm⁻¹) and C-Br (550–600 cm⁻¹) .

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How do steric effects from the 2,3-dimethyl groups influence the reactivity of the sulfonyl chloride moiety?

- The methyl groups introduce steric hindrance, slowing nucleophilic substitution (e.g., with amines). Kinetic studies show a 20–30% reduction in reaction rates compared to unsubstituted analogs. Use polar aprotic solvents (DMF, DMSO) to enhance reactivity .

Q. What strategies can resolve contradictions in synthetic yields reported for derivatives of this compound?

- Yield Variability : Discrepancies often arise from competing side reactions (e.g., hydrolysis). Optimize by:

- Strict moisture control (e.g., Schlenk techniques).

- Using excess nucleophiles (e.g., 1.5 eq. amine) to drive reactions to completion .

- Data Table :

| Reaction Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Anhydrous DMF, 0°C | 78 | 97 | |

| Ambient moisture | 45 | 82 |

Q. How can computational modeling predict the regioselectivity of reactions involving this sulfonyl chloride?

- Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the sulfonyl group and bromine, predicting preferential substitution at the para position relative to the sulfonyl group. Validate with experimental NMR kinetics .

Q. What are the applications of this compound in synthesizing bioactive molecules?

- It serves as a key intermediate in:

- Sulfonamide Antibiotics : React with aminothiazoles to target bacterial dihydropteroate synthase.

- Kinase Inhibitors : Couple with heterocyclic amines via Buchwald-Hartwig catalysis .

Troubleshooting & Methodological Challenges

Q. Why might recrystallization fail to purify the compound, and how can this be addressed?

- Common Issues : Co-crystallization with byproducts (e.g., sulfonic acids). Use gradient recrystallization: Dissolve in hot toluene, gradually add hexane to precipitate pure product .

Q. How to mitigate decomposition during long-term storage?

- Solution : Lyophilize the compound and store as a solid under vacuum. Periodic FT-IR checks for S=O band integrity are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.